Royleanone
Overview
Description
Royleanone is a naturally occurring abietane diterpene, predominantly found in the Plectranthus genus of plants. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties . This compound and its derivatives are particularly noted for their potential in overcoming multidrug resistance in cancer therapy .
Mechanism of Action
Target of Action
Royleanone, a diterpenoid isolated from plants, primarily targets the mTOR/PI3/AKT signaling pathway in LNCaP prostate cancer cells . This pathway is crucial in cell survival and growth, and its dysregulation is often associated with cancer.
Mode of Action
This compound interacts with its targets to induce cell cycle arrest and mitochondria-mediated apoptosis . It also inhibits cell migration potential . In MRSA/Vancomycin-intermediate S.
Biochemical Pathways
This compound affects the mTOR/PI3/AKT signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival . By inhibiting this pathway, this compound can effectively suppress the proliferation of cancer cells.
Pharmacokinetics
The compound’s cytotoxicity and its ability to inhibit p-glycoprotein (p-gp), a protein that can lead to multidrug resistance in cancer cells, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
This compound exhibits potent anticancer effects by inducing mitochondrial mediated apoptosis, cell cycle arrest, and suppression of cell migration . In addition, it disrupts the cell wall of bacteria without causing cell lysis .
Biochemical Analysis
Biochemical Properties
Royleanone interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit P-glycoprotein (P-gp), a protein associated with MDR in cancer cells . The inhibition of P-gp by this compound derivatives has been evaluated in human non-small cell lung carcinoma NCI-H460 and its MDR counterpart NCI-H460/R .
Cellular Effects
This compound exerts potent anticancer activity on various types of cells . It induces cell cycle arrest and mitochondrial-mediated apoptosis . Moreover, this compound can suppress cell migration potential and inhibit the mTOR/PI3K/AKT signaling pathway in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. A recent study suggested that the presence of aromatic moieties increases the binding affinity of this compound derivatives toward P-gp . Additionally, this compound induces cell cycle arrest and mitochondrial-mediated apoptosis, which are key mechanisms in its anticancer activity .
Temporal Effects in Laboratory Settings
Its potent anticancer activity has been observed in various studies, suggesting its stability and long-term effects on cellular function .
Metabolic Pathways
It is known to inhibit the mTOR/PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Royleanone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The primary natural sources are Plectranthus madagascariensis and Plectranthus grandidentatus . Extraction methods involve using solvents like acetone and methanol, followed by purification processes such as high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant material, followed by chemical modifications to enhance its bioactivity. Techniques such as maceration, ultrasound-assisted extraction, and supercritical fluid extraction are employed to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Royleanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides
Major Products: The major products formed from these reactions include derivatives with enhanced cytotoxic and antimicrobial properties. For instance, 6,7-dehydro-12-O-methylthis compound and 7α-acetoxy-6β-hydroxy-12-O-benzoylthis compound are notable derivatives .
Scientific Research Applications
Royleanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Industry: Explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Comparison with Similar Compounds
Royleanone is unique among abietane diterpenes due to its potent P-glycoprotein inhibitory activity. Similar compounds include:
6,7-Dehydrothis compound: Shares similar cytotoxic properties but differs in its specific molecular interactions.
7α-Acetoxy-6β-hydroxythis compound: Known for its antimicrobial activity.
Parvifloron D: Another abietane diterpene with notable anticancer properties.
Properties
IUPAC Name |
1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOAZYNSZDFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987592 | |
Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-87-9 | |
Record name | ROYLEANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cellular targets of royleanones?
A1: While the exact mechanisms of action are still under investigation, research suggests that biological membranes are primary targets of royleanones. [] They exhibit protonophoric activity, meaning they can transport protons across lipid bilayers, disrupting membrane potential and function. [] This property likely contributes to their observed cytotoxicity and antimicrobial effects. []
Q2: How do royleanones induce apoptosis in cancer cells?
A2: Royleanones have been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. [] This effect is mediated, at least in part, by the mitochondrial pathway. [] Royleanones disrupt mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and activation of the caspase cascade, ultimately resulting in programmed cell death. []
Q3: Do royleanones interact with drug efflux pumps like P-glycoprotein (P-gp)?
A3: Interestingly, 6,7-dehydroroyleanone (DHR), a specific this compound, has been found not to be a substrate of the P-gp efflux pump. [] This is significant because P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. [, ] Therefore, DHR and potentially other royleanones could be promising candidates for overcoming MDR in cancer treatment.
Q4: What is the general molecular formula and weight of royleanones?
A4: Royleanones share a core abietane diterpenoid structure with variations in functional groups. While specific molecular weights vary, this compound (C20H28O3) itself has a molecular weight of 316.43 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize royleanones?
A5: Various spectroscopic methods are employed for structural elucidation of royleanones, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments (including 1H NMR and 13C NMR) are crucial for determining the structure and stereochemistry. [, , , ]
- Mass spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in molecular formula determination. []
- Infrared (IR) spectroscopy: IR spectra provide information about functional groups, particularly carbonyl and hydroxyl groups. []
- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectra offer insights into the electronic structure and conjugation within the molecule, particularly the quinone chromophore. []
- Vibrational circular dichroism (VCD) spectroscopy: VCD, a chiroptical method, is used to determine the absolute configuration of chiral molecules. []
Q6: What is known about the stability of royleanones under various conditions?
A6: Royleanones, particularly those with ester functionalities, can exhibit stability issues. [, ] For example, some benzoylated derivatives have shown instability. [, ] Factors like pH, temperature, and the presence of oxidizing agents can influence stability. [] Further research is needed to fully characterize the stability profiles of different this compound derivatives under various conditions.
Q7: How is computational chemistry used in this compound research?
A7: Computational methods play a significant role in:
- Molecular docking: Docking studies predict the binding affinities and interactions of royleanones with target proteins, such as P-glycoprotein (P-gp). [, , ] This helps elucidate potential mechanisms of action and identify promising derivatives for further development.
- Molecular dynamics (MD) simulations: MD simulations analyze the stability and dynamic behavior of this compound-protein complexes over time, providing insights into binding kinetics and conformational changes. [, ]
- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR studies correlate the structural features of royleanones with their biological activities. [, ] This information is valuable for designing new derivatives with improved potency and selectivity.
- Local reactivity descriptors: These calculations, such as condensed Fukui functions and dual descriptors, can be used to understand the reactivity of royleanones and predict possible degradation pathways. []
Q8: How do structural modifications affect the biological activity of royleanones?
A8: SAR studies are crucial for understanding the relationship between the chemical structure of royleanones and their biological activity:
- C-12 Modifications: Smaller substituents at position C-12, compared to bulky benzoyl rings, might improve activity and stability. []
- C-6 & C-7 Substitutions: The presence of electron-donating groups, such as hydroxyl or acetoxy groups, at positions C-6 and/or C-7 is often associated with enhanced cytotoxic activity. [, ]
- Hydrophobicity: Substituents with logP values between 2 and 5 tend to display higher cytotoxic effects, suggesting a role for hydrophobicity in target interaction. []
- Aromatic Moieties: Introducing aromatic rings can increase binding affinity to certain targets, such as P-gp, potentially due to π-π interactions. [, ]
- Benzoylation: Benzoylation of the hydroxyl group at C-6 has been shown to enhance stability and potentially improve biological activity. [, , ]
Q9: What in vitro assays are used to assess the biological activity of royleanones?
A9: Several in vitro assays are employed, including:
- Cytotoxicity assays: MTT and other viability assays are used to evaluate the antiproliferative effects of royleanones on various cancer cell lines, including breast, colon, and lung cancer cells. [, , , ]
- Apoptosis assays: Techniques like acridine orange/ethidium bromide staining and Annexin V/propidium iodide staining are used to detect and quantify apoptosis induction by royleanones. []
- Cell cycle analysis: Flow cytometry is utilized to determine the effects of royleanones on cell cycle progression, such as inducing cell cycle arrest. []
- Antimicrobial assays: Agar well diffusion and broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of royleanones against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., including resistant strains. [, , ]
Q10: What is known about the in vivo efficacy of royleanones?
A10: While in vitro studies have demonstrated promising results, further in vivo research is necessary to confirm the therapeutic potential of royleanones. Animal models, particularly those relevant to specific diseases like cancer, are needed to evaluate efficacy, safety, and pharmacokinetic properties.
Q11: What drug delivery strategies have been explored for royleanones?
A11: To enhance solubility, bioavailability, and target specificity, several approaches are being investigated:
- Nanoencapsulation: Encapsulating royleanones into nanoparticles, such as lipid-based or polymeric nanoparticles, can improve their delivery to tumor cells and reduce systemic toxicity. [, ]
- Self-assembled nanoparticles: Conjugating royleanones with self-assembly inducers like squalene or oleic acid can create nanoparticles for enhanced drug delivery. []
- Lipid-drug conjugates: Linking royleanones to lipid moieties can improve their solubility in aqueous environments and facilitate cellular uptake. []
Q12: What analytical techniques are commonly used for this compound analysis?
A12: Various methods are employed for the extraction, separation, identification, and quantification of royleanones from plant sources and biological samples:
- Extraction: Common methods include maceration, ultrasound-assisted extraction, and supercritical fluid extraction using solvents like acetone, methanol, or supercritical CO2. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is widely used for separation and quantification of royleanones. [, ]
- High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique used for the separation and purification of natural products, including royleanones. []
Q13: What are some key milestones in this compound research?
A13:
- Early isolation and structural elucidation: this compound was first isolated from the roots of Inula royleana D.C. in the 1960s. [] Its structure was determined through degradation studies and confirmed by total synthesis. [, ]
- Discovery of diverse biological activities: Over the years, numerous studies have revealed a wide range of biological activities for royleanones, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. [, , , ]
- Exploration of structure-activity relationships: Extensive SAR studies have been conducted to understand how structural modifications of royleanones influence their potency, selectivity, and pharmacological properties. [, , ]
- Development of synthetic and semisynthetic approaches: Researchers have successfully developed methods for the synthesis and semisynthesis of royleanones, enabling the production of novel analogues for biological evaluation. [, , , ]
- Advancements in drug delivery and targeting: Significant efforts have been made to develop efficient drug delivery systems for royleanones, such as nanoencapsulation and lipid-drug conjugates, to improve their bioavailability and target specificity. [, ]
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